molecular formula C7H8BrNO2 B13188826 3-Amino-1-(3-bromofuran-2-yl)propan-1-one

3-Amino-1-(3-bromofuran-2-yl)propan-1-one

Cat. No.: B13188826
M. Wt: 218.05 g/mol
InChI Key: KVLVTJRMVNXHBE-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromofuran-2-yl)propan-1-one is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one typically involves the bromination of furan followed by the introduction of an amino group and a propanone moiety. One common method involves the following steps:

    Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 3-bromofuran.

    Amination: The 3-bromofuran is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.

    Addition of Propanone Moiety: Finally, the compound is reacted with a suitable reagent to introduce the propanone group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromofuran-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxo derivatives such as this compound oxides.

    Reduction: Alcohol or amine derivatives like 3-amino-1-(3-bromofuran-2-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(3-bromofuran-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-1-(3-fluorofuran-2-yl)propan-1-one: Contains a fluorine atom instead of bromine.

    3-Amino-1-(3-iodofuran-2-yl)propan-1-one: Contains an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Amino-1-(3-bromofuran-2-yl)propan-1-one imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interaction with biological targets and its overall stability, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

3-amino-1-(3-bromofuran-2-yl)propan-1-one

InChI

InChI=1S/C7H8BrNO2/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1,3,9H2

InChI Key

KVLVTJRMVNXHBE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)C(=O)CCN

Origin of Product

United States

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